Technical Monograph: 3-(Pyridin-3-ylamino)propanenitrile
Technical Monograph: 3-(Pyridin-3-ylamino)propanenitrile
A Pivotal Intermediate for 1,6-Naphthyridine Scaffolds
Executive Summary
3-(Pyridin-3-ylamino)propanenitrile is a specialized organic intermediate formed via the Michael addition of 3-aminopyridine to acrylonitrile. While often generated in situ, this molecule represents a critical "branch point" in heterocyclic chemistry. It serves as the direct precursor to 1,6-naphthyridines , a privileged scaffold in medicinal chemistry found in kinase inhibitors (e.g., for oncology), acetylcholinesterase (AChE) inhibitors (Alzheimer's research), and antimicrobial agents. This guide details the synthesis, mechanistic utility, and pharmaceutical applications of this core structure.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6]
This compound is rarely isolated as a commodity chemical due to its tendency to undergo retro-Michael reactions or cyclization under thermal stress. It is best defined by its precursors and structural connectivity.
Datasheet
| Property | Specification |
| Chemical Name | 3-(Pyridin-3-ylamino)propanenitrile |
| Synonyms | 3-(3-Pyridylamino)propionitrile; |
| Molecular Formula | C |
| Molecular Weight | 147.18 g/mol |
| Precursor A (Amine) | 3-Aminopyridine (CAS: 462-08-8) |
| Precursor B (Michael Acceptor) | Acrylonitrile (CAS: 107-13-1) |
| Predicted LogP | ~0.8 (Lipophilic enough for membrane permeability) |
| Key Functional Groups | Secondary Amine (Nucleophilic), Nitrile (Electrophilic/Cyclization precursor), Pyridine Nitrogen (Basic) |
Synthetic Pathways & Optimization
The synthesis of 3-(Pyridin-3-ylamino)propanenitrile relies on the aza-Michael addition . Unlike aliphatic amines, the amino group on the pyridine ring has reduced nucleophilicity due to resonance delocalization into the aromatic ring. Therefore, acid catalysis is often required to activate the nitrile or stabilize the transition state.
Protocol: Acid-Catalyzed Aza-Michael Addition
Objective: Selective mono-alkylation of the exocyclic amine without alkylating the ring nitrogen.
Reagents:
-
3-Aminopyridine (1.0 eq)
-
Acrylonitrile (1.2 - 1.5 eq) [Warning: Carcinogen/Volatile]
-
Glacial Acetic Acid (Catalytic to Solvent quantity)
-
Copper(II) Acetate (Optional promoter)
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyridine in glacial acetic acid (or ethanol with catalytic AcOH).
-
Addition: Add acrylonitrile dropwise at room temperature.
-
Reaction: Heat the mixture to 80–90°C for 4–12 hours.
-
Expert Insight: Monitor via TLC. If the reaction is too hot (>100°C), the retro-Michael reaction dominates, reversing the synthesis.
-
-
Workup:
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (DCM:MeOH gradient).
Mechanistic Workflow (DOT Visualization)
Caption: Figure 1. Aza-Michael addition workflow showing the reversible nature of the reaction under thermal stress.
Mechanistic Utility: The Gateway to 1,6-Naphthyridines
The primary value of 3-(Pyridin-3-ylamino)propanenitrile lies in its ability to undergo intramolecular cyclization. The nitrile group acts as an internal electrophile in the Thorpe-Ziegler or Friedländer-type condensations.
The Cyclization Pathway
To form the bicyclic 1,6-naphthyridine system, the pyridine ring must be electron-rich enough to attack the nitrile, or a second electrophile must be introduced.
-
Thorpe-Ziegler Cyclization:
-
Treatment with a strong base (e.g., NaOEt) allows the
-carbon (next to the nitrile) to attack the pyridine ring (often requiring an adjacent leaving group or oxidative conditions) or vice-versa if further functionalized.
-
-
Friedländer Condensation (Modified):
-
The secondary amine is often reacted with an
-unsaturated ketone or a malonate derivative. The nitrile group can then be hydrolyzed or involved in the final ring closure.
-
Application Map (DOT Visualization)
Caption: Figure 2. Divergent synthetic pathways from the nitrile intermediate to bioactive scaffolds.
Pharmaceutical Applications
Kinase Inhibition (Oncology)
The 1,6-naphthyridine scaffold derived from this nitrile mimics the adenine ring of ATP.
-
Mechanism: It binds to the hinge region of kinases (e.g., CDK8/19 , FGFR , or c-Met ).
-
Structural Advantage: The nitrogen at position 6 (from the original 3-aminopyridine) provides a critical hydrogen bond acceptor for the kinase backbone.
Acetylcholinesterase (AChE) Inhibitors (Alzheimer's)
Derivatives of 3-aminopyridine are used to synthesize Tacrine analogs (tetrahydroacridines and naphthyridines).
-
Function: These compounds inhibit the breakdown of acetylcholine, improving cognitive function.
-
Role of Nitrile: The nitrile group is often converted into an amidine or amine to interact with the catalytic anionic site (CAS) of the enzyme.
Safety & Handling Protocols
Warning: This synthesis involves Acrylonitrile , a high-hazard monomer.
| Hazard Class | Risk Description | Mitigation Protocol |
| Acute Toxicity | Acrylonitrile is toxic by inhalation and skin absorption. | Use a dedicated fume hood. Double-glove (Nitrile gloves are permeable to acrylonitrile; use Silver Shield® or change frequently). |
| Carcinogenicity | Acrylonitrile is a Category 2B Carcinogen. | Zero-tolerance for exposure. Use closed systems where possible. |
| Chemical Stability | Product may revert to reactants (Retro-Michael) upon heating. | Store product at 4°C. Do not distill at high temperatures without vacuum. |
| Waste Disposal | Nitrile-containing waste. | Quench excess acrylonitrile with bleach (sodium hypochlorite) before disposal into non-halogenated waste streams. |
References
-
Synthesis of 1,6-Naphthyridines
-
Multicomponent Strategies for Naphthyridines
- Source: Organic & Biomolecular Chemistry (RSC).
- Context: Reviews MCR strategies where aminopyridines and nitriles are key building blocks.
-
Kinase Inhibitor Development
- Source: Journal of Medicinal Chemistry (ACS). "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines."
- Context: Details the use of 1,6-naphthyridine scaffolds in targeting CDK8/19 and other kinases.
-
Precursor Datasheet (3-Aminopyridine)
- Source: Sigma-Aldrich / Merck.
-
Context: Physical properties and safety data for the starting amine (CAS 462-08-8).[7]
Sources
- 1. Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3-((Pyridin-4-ylmethyl)amino)propanenitrile [myskinrecipes.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
